molecular formula C27H20Cl2N2O2 B11567503 4,4'-methanediylbis(2-{(E)-[(4-chlorophenyl)imino]methyl}phenol)

4,4'-methanediylbis(2-{(E)-[(4-chlorophenyl)imino]methyl}phenol)

Cat. No.: B11567503
M. Wt: 475.4 g/mol
InChI Key: JXBMYSJQBQETSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]-4-({3-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]-4-HYDROXYPHENYL}METHYL)PHENOL is a complex organic compound known for its unique chemical structure and properties. This compound is a type of Schiff base, which is characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone. Schiff bases are widely studied due to their diverse applications in various fields such as chemistry, biology, and materials science.

Preparation Methods

The synthesis of 2-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]-4-({3-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]-4-HYDROXYPHENYL}METHYL)PHENOL typically involves the condensation reaction between 4-chloroaniline and an appropriate aldehyde. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions. The reaction mixture is then filtered, and the solvent is removed by evaporation. The resulting solid is purified by recrystallization from ethanol to obtain the desired compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxides.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]-4-({3-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]-4-HYDROXYPHENYL}METHYL)PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The imine group can form coordination bonds with metal ions, making it useful in coordination chemistry. Additionally, the aromatic rings and hydroxyl groups can participate in hydrogen bonding and π-π interactions, which are important for its biological activities .

Comparison with Similar Compounds

Similar compounds include other Schiff bases with different substituents on the aromatic rings. For example:

These compounds share similar chemical properties but differ in their specific applications and physical properties due to the variations in their structures.

Properties

Molecular Formula

C27H20Cl2N2O2

Molecular Weight

475.4 g/mol

IUPAC Name

2-[(4-chlorophenyl)iminomethyl]-4-[[3-[(4-chlorophenyl)iminomethyl]-4-hydroxyphenyl]methyl]phenol

InChI

InChI=1S/C27H20Cl2N2O2/c28-22-3-7-24(8-4-22)30-16-20-14-18(1-11-26(20)32)13-19-2-12-27(33)21(15-19)17-31-25-9-5-23(29)6-10-25/h1-12,14-17,32-33H,13H2

InChI Key

JXBMYSJQBQETSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)C=NC4=CC=C(C=C4)Cl)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.